molecular formula C16H14ClFN2O2S2 B2460764 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-34-9

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2460764
CAS No.: 868217-34-9
M. Wt: 384.87
InChI Key: XFGBTCOLGQARHX-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as direct fluorosulfonylation with fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and fluorosulfonyl radicals for direct fluorosulfonylation . The conditions for these reactions are typically mild and environmentally benign.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of fluorosulfonyl radicals can lead to the formation of diverse functionalized sulfonyl fluorides .

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole apart is its unique combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGBTCOLGQARHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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